1-[(2-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
1-[(2-Chlorophenyl)methyl]-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a 2-oxo-1,2-dihydropyridine core substituted with a 2-chlorobenzyl group at position 1 and a 2-ethoxyphenyl carboxamide moiety at position 2.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c1-2-27-19-12-6-5-11-18(19)23-20(25)16-9-7-13-24(21(16)26)14-15-8-3-4-10-17(15)22/h3-13H,2,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTBVRLTQNYWLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the dihydropyridine ring. This intermediate is then reacted with 2-ethoxyaniline to introduce the ethoxyphenyl group, followed by further functionalization to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
1-[(2-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with several derivatives of 2-oxo-1,2-dihydropyridine-3-carboxamide, differing primarily in substituent groups. Key analogues include:
Pharmacological and Physicochemical Comparisons
- BMS-777607 : Demonstrates potent kinase inhibition (IC₅₀ < 10 nM for Met kinase) due to fluorophenyl and ethoxy groups, which enhance target binding and oral bioavailability. The target compound’s 2-chlorophenyl and 2-ethoxyphenyl groups may confer similar solubility but less kinase selectivity .
- Trifluoromethyl Analogue () : The trifluoromethyl group improves metabolic stability and membrane permeability compared to the target compound’s chlorophenyl group, though the latter may offer cost-effective synthesis .
- Crystal Structure Insights () : The near-planar conformation and hydrogen-bonded dimerization observed in N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide suggest that the target compound may adopt similar packing arrangements, affecting solubility and crystallinity .
Biological Activity
The compound 1-[(2-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is part of the dihydropyridine class, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a dihydropyridine core with a chlorobenzyl group and an ethoxyphenyl substituent. Its chemical structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds within the dihydropyridine class exhibit significant biological activities, including:
- Neurological Effects : Potential inhibition of AMPA and kainate receptors, which are critical in synaptic transmission and plasticity. This suggests therapeutic potential in treating neurological disorders such as epilepsy and neurodegenerative diseases.
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, making it a candidate for treating conditions like neuropathic pain and other inflammatory diseases.
The mechanism of action for this compound involves:
- Receptor Binding : Interaction with glutamate receptors, influencing neurotransmitter release and synaptic plasticity.
- Enzyme Modulation : Potential inhibition or activation of specific enzymes involved in inflammatory pathways.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other dihydropyridine derivatives. Below is a summary table highlighting key differences:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(3-chlorophenyl)methyl-N-(phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Structure | Different chlorophenyl group; potential different receptor activity. |
| 1-benzyl-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Structure | Benzyl group instead of chlorophenyl; may exhibit distinct pharmacokinetics. |
| 1-(2-chlorobenzyl)-N-(o-tolyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Structure | Different substitution pattern; could influence biological activity differently. |
Case Studies and Research Findings
Several studies have reported on the biological activities associated with this compound:
- Neuroprotective Effects : A study demonstrated that compounds similar to this compound exhibited neuroprotective properties through modulation of excitatory neurotransmitter systems.
- Anti-inflammatory Activity : In vitro studies indicated that the compound could reduce pro-inflammatory cytokine production in human cell lines, suggesting its potential use in treating chronic inflammatory conditions.
- Analgesic Properties : Experimental models showed significant analgesic effects comparable to established pain relievers, indicating its potential as a new analgesic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
